Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 932240-81-8; MF C₉H₆F₃N₃O₂; MW 245.16) is a fluorinated fused heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold is recognised as a privileged structure in medicinal chemistry, particularly as an ATP-competitive and allosteric kinase inhibitor framework with demonstrated activity against EGFR, B-Raf, CK2, CDK1/2, and Pim-1, among others.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
Cat. No. B7785318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F
InChIInChI=1S/C9H6F3N3O2/c1-17-8(16)5-4-7-13-3-2-6(9(10,11)12)15(7)14-5/h2-4H,1H3
InChIKeyREPRLNJJTUJBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate: A Physicochemically Differentiated Heterocyclic Building Block for Kinase-Targeted Drug Discovery


Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 932240-81-8; MF C₉H₆F₃N₃O₂; MW 245.16) is a fluorinated fused heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family [1]. This scaffold is recognised as a privileged structure in medicinal chemistry, particularly as an ATP-competitive and allosteric kinase inhibitor framework with demonstrated activity against EGFR, B-Raf, CK2, CDK1/2, and Pim-1, among others [2]. The compound features two key structural determinants: a trifluoromethyl group at the 7-position, which substantially elevates lipophilicity (XLogP3 = 1.4) and metabolic stability relative to non-fluorinated congeners, and a methyl carboxylate ester at the 2-position that serves as both a synthetic handle for further derivatisation and a pharmacophoric element capable of engaging hinge-region residues in kinase ATP-binding sites [1][2].

Why Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Cannot Be Exchanged with Generic Pyrazolo[1,5-a]pyrimidine Analogs


Attempts to substitute this compound with the non-fluorinated parent methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 331647-95-1) or with regioisomeric 3-carboxylate variants introduce measurable and consequential changes in key drug-design parameters. The 7-CF₃ group increases computed lipophilicity by approximately 0.9 log units (XLogP3 1.4 vs. 0.5), equivalent to roughly an 8-fold increase in octanol–water partition coefficient [1][2]. This single substitution also adds three hydrogen-bond acceptor atoms (7 vs. 4 HBA), altering solubility, permeability, and protein-binding profiles [1][2]. Positional isomerism of the carboxylate ester—2-carboxylate versus 3-carboxylate—redirects the vector of this key pharmacophoric group, which docking studies indicate directly impacts hinge-region hydrogen-bond geometry in kinase targets [3]. Furthermore, the CF₃ group at C7 blocks a site of cytochrome P450-mediated oxidative metabolism, a property that class-level evidence associates with extended plasma half-life versus non-fluorinated analogs [4]. These differences are quantifiable, reproducible, and directly relevant to lead optimisation campaigns that rely on consistent SAR.

Quantitative Evidence Guide: Differentiation of Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate from Closest Analogs


8-Fold Increase in Computed Lipophilicity versus Non-Fluorinated Parent Scaffold

The 7-CF₃ substituent raises the computed partition coefficient (XLogP3) from 0.5 to 1.4, representing an increase of 0.9 log units relative to the non-fluorinated analog methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate [1][2]. This ~8-fold increase in predicted octanol–water partitioning correlates with enhanced passive membrane permeability according to Lipinski's framework, while remaining within the drug-like range (XLogP3 < 5) [1]. The unsubstituted comparator, with XLogP3 = 0.5, falls below the typical optimal range (1–3) for oral bioavailability, making the fluorinated compound a superior starting point for cell-permeable probe development.

Lipophilicity Drug-likeness Permeability

75% Increase in Hydrogen Bond Acceptor Count Alters Solubility and Target Engagement Profile

The 7-CF₃ group adds three fluorine atoms, each acting as a hydrogen bond acceptor, raising the total HBA count from 4 (non-fluorinated analog) to 7 (target compound) while maintaining zero H-bond donors in both molecules [1][2]. This 75% increase in acceptor capacity modulates aqueous solubility (typically reducing it relative to the des-fluoro analog) while simultaneously providing additional polar interaction sites that can be exploited for target protein binding. The topological polar surface area (TPSA) remains unchanged at 56.5 Ų for both compounds, indicating that the polar character increase is concentrated in the 7-substituent region without global surface expansion [1][2].

Hydrogen bonding Solubility Pharmacophore

Class-Level Evidence: CF₃ at C7 Confers Metabolic Stability Advantage in Pyrazolo[1,5-a]pyrimidine Scaffolds

A comprehensive 2025 review of pyrazolo[1,5-a]pyrimidine kinase inhibitors identifies the trifluoromethyl group as a key structural feature that enhances metabolic stability by protecting against cytochrome P450-mediated oxidative metabolism at the substituted position [1]. Related 7-CF₃-substituted pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit plasma half-lives exceeding 6 hours in human plasma, whereas non-fluorinated or methyl-substituted analogs typically show substantially shorter stability due to metabolic oxidation at the C7 position [1]. While direct head-to-head microsomal stability data for this specific compound against its non-fluorinated comparator have not been published in the peer-reviewed literature, the class-level SAR is sufficiently robust to predict a meaningful stability advantage for procurement decisions where metabolic liability is a concern.

Metabolic stability Cytochrome P450 Half-life

Scaffold-Level COX-2 Selectivity: Pyrazolo[1,5-a]pyrimidine-2-carboxylate Derivatives Exhibit Preferential COX-2 Inhibition with Minimal COX-1 Activity

Recent studies on pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives—including those synthesised from methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate—have demonstrated selective inhibition of cyclooxygenase-2 (COX-2) with minimal effects on COX-1, a selectivity profile associated with reduced gastrointestinal side effects compared to traditional non-selective NSAIDs [1][2]. In a 2023 study, pyrazolo[1,5-a]pyrimidine derivatives exhibited COX-2 IC₅₀ values of 3.37 ± 0.07 µM and 5.68 ± 0.08 µM, comparable to celecoxib (IC₅₀ = 3.60 ± 0.07 µM), while selectivity over COX-1 was maintained [2]. It must be noted that these specific IC₅₀ data are for elaborated derivatives bearing additional substituents, not the methyl ester building block itself; the compound serves as the synthetic precursor enabling this selectivity profile.

COX-2 selectivity Anti-inflammatory Gastrointestinal safety

Procurement-Relevant Purity Gradients: Vendor-Reported Purity Ranges from 95% to 98% Influence Cost-Per-Gram and Application Suitability

Commercially available batches of this compound span a purity range of 95% (AKSci, catalog 4758CY) to 97% (Leyan, catalog 1400887; Chemenu, catalog CM272071) and 98% (MolCore, NLT specification) . The 95% grade is typically sufficient for early-stage library synthesis and initial SAR exploration, while the 97–98% grades are specified for advanced intermediates requiring tighter impurity control, such as those destined for in vivo pharmacology studies or patent exemplification. Pricing at the 1-gram scale ranges from approximately $639 (5 g, 97%) to $1,772 (1 g, 97%) depending on vendor and geographic sourcing . This purity stratification enables cost-optimised procurement aligned with project stage requirements.

Purity Procurement Quality control

Research and Industrial Application Scenarios Where Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Provides Demonstrable Advantage


Kinase Inhibitor Lead Optimisation Requiring Balanced Lipophilicity (XLogP3 1.4)

The compound's computed XLogP3 of 1.4 places it within the optimal drug-like range for oral bioavailability, while its non-fluorinated comparator (XLogP3 = 0.5) falls below this window. Medicinal chemistry teams developing ATP-competitive kinase inhibitors should select this scaffold when permeability screens indicate that non-fluorinated analogs suffer from poor cellular penetration. The 7-CF₃ group provides the necessary lipophilicity without requiring additional aromatic rings that would inflate molecular weight [1][2].

COX-2-Selective Anti-Inflammatory Agent Development Using the 2-Carboxylate Pharmacophore

Derivatives elaborated from this building block have demonstrated COX-2-selective inhibition with potency comparable to celecoxib and a COX-1-sparing profile. Research groups pursuing next-generation NSAIDs with reduced gastrointestinal toxicity should prioritise this scaffold over non-selective pyrazolo[1,5-a]pyrimidine regioisomers that lack the 2-carboxylate orientation critical for COX-2 isoform discrimination [3][4].

Metabolic Stability-Driven Fragment and Scaffold Replacement Campaigns

For programs in which CYP-mediated oxidative metabolism at the C7 position of pyrazolo[1,5-a]pyrimidines has been identified as a clearance liability, the 7-CF₃ variant offers a metabolically blocked scaffold based on class-level SAR. The CF₃ group at this position serves as a bioisosteric replacement that preserves target binding while extending predicted plasma half-life beyond 6 hours, as observed in related 7-CF₃-substituted analogs [1].

Cost-Optimised Procurement for Multi-Stage Drug Discovery Pipelines

Procurement teams can leverage the purity gradient (95%–98%) to match compound grade to project stage: 95% purity for initial library synthesis and HTS follow-up, and 97–98% purity for advanced lead optimisation, in vivo pharmacology, and patent exemplification where impurity profiles must be tightly controlled. This staged procurement strategy optimises budget allocation while maintaining scientific rigor .

Quote Request

Request a Quote for Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.